(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol
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Overview
Description
(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol is a chiral compound with a unique structure that includes a piperazine ring and a cycloheptanol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol typically involves the reduction of a ketone precursor followed by the introduction of the piperazine ring. One common method involves the reduction of a cycloheptanone derivative using a chiral reducing agent to obtain the desired enantiomerically pure alcohol. This is followed by the nucleophilic substitution of the hydroxyl group with piperazine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other nucleophiles, such as halides or amines.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This can lead to changes in neurotransmitter levels and signaling pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Amino-1-cycloheptanol: Similar structure but with an amino group instead of a piperazine ring.
(1R,2R)-2-Piperazin-1-ylcyclohexanol: Similar structure but with a cyclohexanol moiety instead of cycloheptanol.
(1R,2R)-2-Piperidin-1-ylcycloheptan-1-ol: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol is unique due to its specific combination of a piperazine ring and a cycloheptanol moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcycloheptan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11-5-3-1-2-4-10(11)13-8-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMIPKRKZSSHT-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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